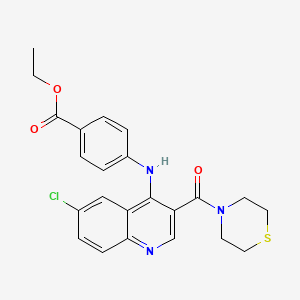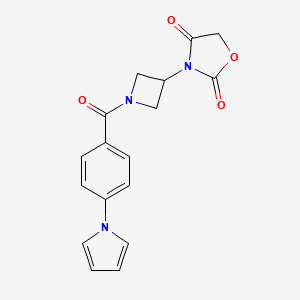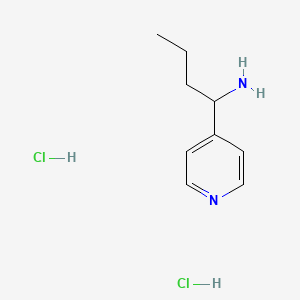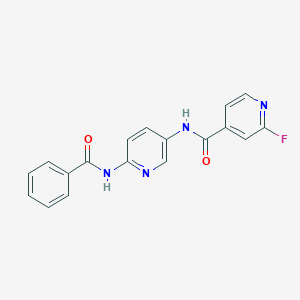
(3-Methoxy-2-methylphenyl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-2-methylphenyl)-phenylmethanone, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, it has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
(3-Methoxy-2-methylphenyl)-phenylmethanone acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It also acts as a serotonin and dopamine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This may contribute to the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of physiological and biochemical effects, including analgesia, sedation, dissociation, and hallucinations. It has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methoxy-2-methylphenyl)-phenylmethanone has several advantages as a research tool, including its ability to selectively target the NMDA receptor and its potential therapeutic applications. However, its recreational use and potential for abuse may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research on (3-Methoxy-2-methylphenyl)-phenylmethanone, including further studies on its neuroprotective properties and potential therapeutic applications. Additionally, research may focus on developing new compounds that target the NMDA receptor and have improved therapeutic potential. Finally, studies on the long-term effects of this compound use and its potential for addiction and abuse may also be of interest.
Méthodes De Synthèse
The synthesis of (3-Methoxy-2-methylphenyl)-phenylmethanone involves the reaction of 3-Methoxy-2-methylphenylacetonitrile with phenylmagnesium bromide, followed by acid hydrolysis. This results in the formation of this compound, which is then purified through recrystallization.
Applications De Recherche Scientifique
(3-Methoxy-2-methylphenyl)-phenylmethanone has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
(3-methoxy-2-methylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-13(9-6-10-14(11)17-2)15(16)12-7-4-3-5-8-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJLGFBCMCSUDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2385605.png)
![Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate](/img/structure/B2385606.png)

![2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide](/img/structure/B2385611.png)

